molecular formula C12H16N2O5 B12625081 Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate CAS No. 920297-11-6

Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate

Cat. No.: B12625081
CAS No.: 920297-11-6
M. Wt: 268.27 g/mol
InChI Key: MGNPDDLLLBRFHT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate is an organic compound with a complex structure that includes an amino group, a nitro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The esterification step involves reacting the intermediate with ethyl alcohol in the presence of an acid catalyst to form the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing the active compound that exerts its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-nitrophenol: Shares the amino and nitro groups but lacks the ester functionality.

    1-(2-Amino-4-nitrophenoxy)-2-(4-tert-octylphenoxy)ethane: Contains similar functional groups but with additional complexity in its structure.

Uniqueness

Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate is unique due to the presence of the ester group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

920297-11-6

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate

InChI

InChI=1S/C12H16N2O5/c1-4-18-11(15)12(2,3)19-10-6-5-8(14(16)17)7-9(10)13/h5-7H,4,13H2,1-3H3

InChI Key

MGNPDDLLLBRFHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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